
5-Amino-1-(2-bromo-5-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Vue d'ensemble
Description
5-Amino-1-(2-bromo-5-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile, also known as 5-Amino-1-(2-bromo-5-fluorophenyl)-3-methylpyrazole-4-carboxamide, is an organic compound with a molecular formula of C12H10BrFN3. It is a colorless solid that is soluble in water and is used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. 5-Amino-1-(2-bromo-5-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a versatile building block for the synthesis of a variety of compounds, including heterocyclic compounds, amino acids, and peptides.
Applications De Recherche Scientifique
Synthesis of Novel Compounds
Pyrazole-4-carbonitrile derivatives have been utilized as precursors in the synthesis of novel compounds with potential biological activities. For instance, the synthesis of novel Schiff bases and their derivatives through reactions involving pyrazole-4-carbonitrile derivatives has been explored. These compounds were evaluated for antimicrobial activity, with some showing excellent activity compared to other derivatives (Puthran et al., 2019). Similarly, facile synthetic approaches have led to new series of pyrazole-4-carbonitrile derivatives, showcasing the chemical versatility of these compounds (Ali et al., 2016).
Corrosion Inhibition
The application of pyrazole derivatives in the field of corrosion inhibition has been demonstrated, where compounds synthesized from pyrazole-4-carbonitrile showed significant corrosion inhibition efficiency on C-steel surfaces in acidic environments (Abdel Hameed et al., 2020). This highlights the potential industrial application of these compounds in protecting metals against corrosion.
Antiviral and Antimicrobial Activities
Several pyrazole-4-carbonitrile derivatives have been synthesized and evaluated for their antiviral and antimicrobial activities. Some compounds exhibited promising antiviral activity against Herpes Simplex Virus type-1 (HSV-1), suggesting the potential of these derivatives in developing new antiviral agents (Shamroukh et al., 2007).
Antitumor Activities
The potential of pyrazole-4-carbonitrile derivatives in antitumor applications has been explored through the synthesis of novel compounds and evaluation of their antitumor activities. For example, the synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation and their subsequent evaluation for antitumor and antimicrobial activities revealed compounds with high activity, indicating the therapeutic potential of these molecules (El-Borai et al., 2012).
Propriétés
IUPAC Name |
5-amino-1-(2-bromo-5-fluorophenyl)-3-methylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN4/c1-6-8(5-14)11(15)17(16-6)10-4-7(13)2-3-9(10)12/h2-4H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVBCMNMRKZYAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)N)C2=C(C=CC(=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-(2-bromo-5-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



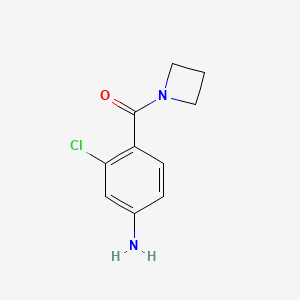
![3-[(4-Bromo-3-chlorophenoxy)methyl]azetidine](/img/structure/B1415348.png)
![4-[(3-Chlorophenyl)thio]-3-methyl-1-(4-nitrophenyl)-1H-pyrazole](/img/structure/B1415351.png)

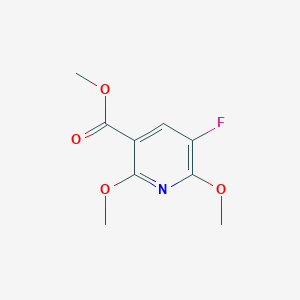
![(Imidazo[1,2-a]pyridin-6-ylmethylene)malononitrile](/img/structure/B1415355.png)
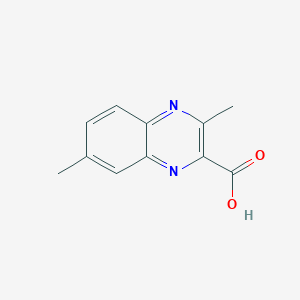
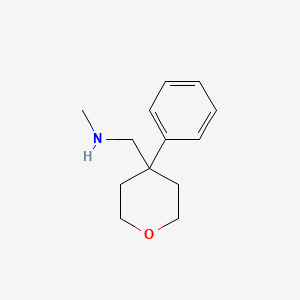
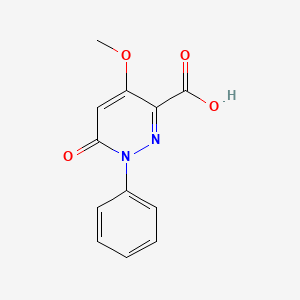

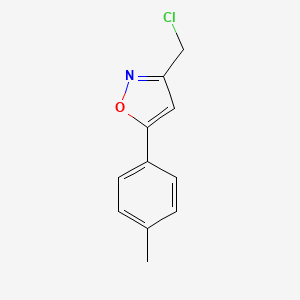
![8-(4-Ethoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B1415363.png)

